![molecular formula C18H13F2N3O3 B2898069 N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide CAS No. 942005-36-9](/img/structure/B2898069.png)
N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
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Description
N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide, also known as FP-3, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Kinase Inhibition
Compounds structurally related to "N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide" have been studied for their potential as kinase inhibitors. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds showed significant tumor stasis in Met-dependent human gastric carcinoma models upon oral administration, demonstrating their potential as anticancer agents (Schroeder et al., 2009).
Antimicrobial Activity
Fluoroquinolone-based compounds, including those with thiazolidinone moieties, have been synthesized and shown to possess antimicrobial properties. These compounds were derived from fluoroquinolone carboxylic acids and exhibited significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Patel & Patel, 2010).
Cytotoxicity Studies
New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and assessed for their cytotoxic activities against Ehrlich Ascites Carcinoma cells. Such studies are crucial for identifying potential therapeutic agents for cancer treatment (Hassan, Hafez, & Osman, 2014).
properties
IUPAC Name |
N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3/c1-26-15-10-16(24)23(14-7-5-11(19)6-8-14)22-17(15)18(25)21-13-4-2-3-12(20)9-13/h2-10H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFUXSFKUXNXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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